molecular formula C21H13NS B12601681 4-[(Acridin-9-yl)ethynyl]benzene-1-thiol CAS No. 646501-12-4

4-[(Acridin-9-yl)ethynyl]benzene-1-thiol

Cat. No.: B12601681
CAS No.: 646501-12-4
M. Wt: 311.4 g/mol
InChI Key: BJFQZTSAWZJULB-UHFFFAOYSA-N
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Description

4-[(Acridin-9-yl)ethynyl]benzene-1-thiol is a chemical compound that features an acridine moiety linked to a benzene ring via an ethynyl bridge, with a thiol group attached to the benzene ring. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, material science, and photophysics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Acridin-9-yl)ethynyl]benzene-1-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(Acridin-9-yl)ethynyl]benzene-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified acridine derivatives.

    Substitution: Functionalized benzene derivatives.

Biological Activity

The compound 4-[(Acridin-9-yl)ethynyl]benzene-1-thiol is a member of the acridine family, known for its diverse biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that combines an acridine moiety with a thiol group. This structural arrangement is significant for its interaction with biological targets, particularly DNA.

The biological activity of this compound primarily involves:

  • DNA Intercalation : The planar structure of acridine allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Acridine derivatives are known inhibitors of topoisomerases, which are critical for DNA unwinding during replication. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .
  • Apoptotic Pathways : The compound has been shown to induce apoptosis through the activation of caspases and other pro-apoptotic factors .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)0.52Topoisomerase II inhibition, DNA intercalation
DU145 (Prostate)0.83Induction of apoptosis, cell cycle arrest
A549 (Lung)0.75DNA damage response, activation of apoptotic pathways

These results indicate that the compound exhibits potent cytotoxicity across different cancer types, with mechanisms involving both direct DNA interaction and apoptotic signaling pathways.

Case Studies

  • Study on MCF7 Cells : In a study examining the effects on MCF7 breast cancer cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase and an increase in apoptotic markers such as cleaved caspase-3 .
  • DU145 Prostate Cancer Study : Another investigation focused on DU145 prostate cancer cells revealed that the compound not only inhibited cell proliferation but also triggered mitochondrial dysfunction leading to enhanced reactive oxygen species (ROS) production, further promoting apoptosis .

Properties

CAS No.

646501-12-4

Molecular Formula

C21H13NS

Molecular Weight

311.4 g/mol

IUPAC Name

4-(2-acridin-9-ylethynyl)benzenethiol

InChI

InChI=1S/C21H13NS/c23-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)22-21-8-4-2-6-19(17)21/h1-10,12-13,23H

InChI Key

BJFQZTSAWZJULB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C#CC4=CC=C(C=C4)S

Origin of Product

United States

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